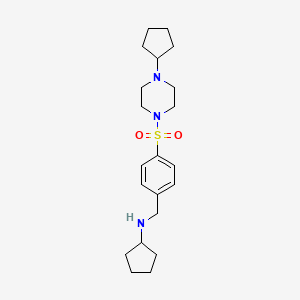![molecular formula C14H19ClN2O B13085345 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, an amino group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenylacetonitrile with cyclopropylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound .
Análisis De Reacciones Químicas
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes through its unique chemical structure .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide stands out due to its cyclopropyl group, which imparts unique chemical properties. Similar compounds include:
- 2-amino-1-(3-chlorophenyl)ethan-1-ol hydrochloride
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Propiedades
Fórmula molecular |
C14H19ClN2O |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide |
InChI |
InChI=1S/C14H19ClN2O/c1-9(16)14(18)17(13-6-7-13)10(2)11-4-3-5-12(15)8-11/h3-5,8-10,13H,6-7,16H2,1-2H3/t9?,10-/m0/s1 |
Clave InChI |
RDUONKUAOXUNKB-AXDSSHIGSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C)N |
SMILES canónico |
CC(C1=CC(=CC=C1)Cl)N(C2CC2)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


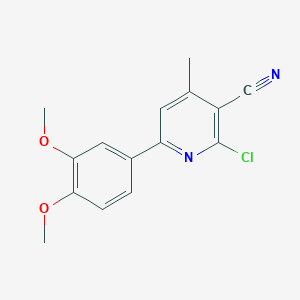

![5-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13085276.png)
![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
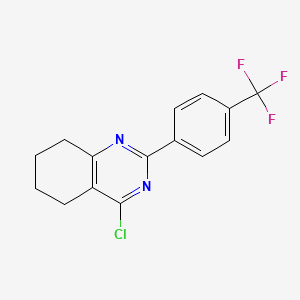
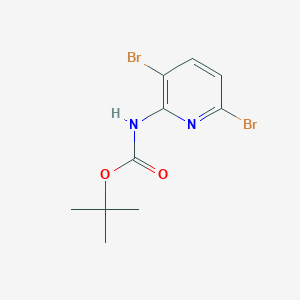

![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)
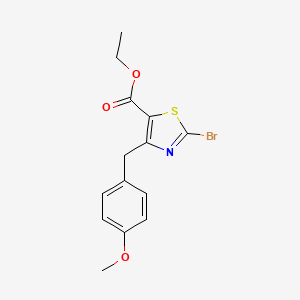
![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
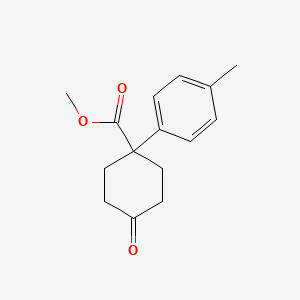
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
